

Comprehensive Spectroscopic Characterization of Butane-1-sulfonate (Sodium Salt)

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Compound of Interest

Compound Name: *Butane-1-sulfonate*

Cat. No.: *B1229382*

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A Technical Guide for Analytical Method Development

Executive Summary

In the context of pharmaceutical drug development, **Butane-1-sulfonate** almost exclusively refers to Sodium 1-butanesulfonate (CAS: 2386-54-1), a critical ion-pairing reagent used in High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5] It is employed to retain and separate basic (cationic) drugs by forming neutral ion pairs that can partition into reverse-phase stationary phases.

This guide provides a definitive spectroscopic atlas (NMR, IR, MS) for this compound. It is designed to assist analytical scientists in verifying reagent identity, troubleshooting background noise in LC-MS, and establishing purity standards.

Part 1: Chemical Identity & Properties[1][6][7]

Before interpreting spectra, the structural context must be established to understand signal splitting and ionization behavior.

Property	Data
IUPAC Name	Sodium butane-1-sulfonate
Common Name	IPC-ALKS-4, Sodium 1-butanesulfonate
Formula	
Molecular Weight	160.17 g/mol
Anion Weight	137.18 g/mol ()
Appearance	White crystalline powder
Solubility	Highly soluble in water (for NMR), Methanol
Application	Ion-Pair Chromatography (IPC) for basic analytes

Part 2: Spectroscopic Atlas

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve approximately 10-15 mg of sample in 0.6 mL of Deuterium Oxide (

). Reference: Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP) set to 0.00 ppm.[6]

Expert Insight: The sulfonate group (

) is strongly electron-withdrawing, significantly deshielding the

-methylene protons. The chain is flexible, leading to standard alkyl splitting patterns.

A.

NMR Data (400 MHz,

)

Position	Assignment	Shift (ppm)	Multiplicity	Integration	Coupling ()
H-1		2.85 – 2.92	Triplet (t)	2H	~7.8 Hz
H-2		1.70 – 1.78	Multiplet (m)	2H	-
H-3		1.40 – 1.48	Multiplet (m)	2H	-
H-4		0.90 – 0.95	Triplet (t)	3H	~7.4 Hz
Impurity	Water (HDO)	4.79	Singlet	-	Solvent Residual

B.

NMR Data (100 MHz,

)

Carbon	Assignment	Shift (ppm)
C-1	-Carbon ()	51.2
C-2	-Carbon	26.8
C-3	-Carbon	21.5
C-4	Methyl Carbon	13.4



Validation Note: If you observe a triplet at ~2.8 ppm but the integration is off, check for Sodium 1-propanesulfonate contamination, a common impurity in lower-grade reagents.

2. Infrared (IR) Spectroscopy

Protocol: KBr Pellet transmission or Diamond ATR. Mechanism: The spectra are dominated by the sulfonate headgroup vibrations. The alkyl chain signals are weak relative to the polar headgroup.

Frequency ()	Assignment	Intensity	Notes
2960 – 2870	C-H Stretch (Alkyl)	Medium	Typical alkane stretches ().
1470, 1380	C-H Bend	Weak	Methylene scissoring/Methyl rocking.
1170 – 1200	Asymmetric Stretch	Strong/Broad	Diagnostic band for sulfonates.
1040 – 1060	Symmetric Stretch	Strong	Diagnostic band for sulfonates.
600 – 650	C-S Stretch	Medium	Often obscured in fingerprint region.

3. Mass Spectrometry (MS)

Protocol: Direct Infusion or LC-MS (Flow Injection). Ionization: Electrospray Ionization (ESI).[7]
[8] Polarity:Negative Mode (Critical for detecting the anion).

Expert Insight (The "Cluster" Problem): While the theoretical anion is m/z 137.1, sodium sulfonates are notorious for forming non-covalent clusters in the gas phase. In positive mode, you will not see the anion; you will see sodium adducts.

A. Negative Mode (ESI-)

- Primary Peak (Base Peak): m/z 137.1 (

)

- Dimer Adduct: m/z 297.1 (

) – Common at high concentrations.

B. Positive Mode (ESI+)

- Not recommended for quantitation, but useful for impurity ID.

- Cluster Peak: m/z 183.1 (

, i.e.,

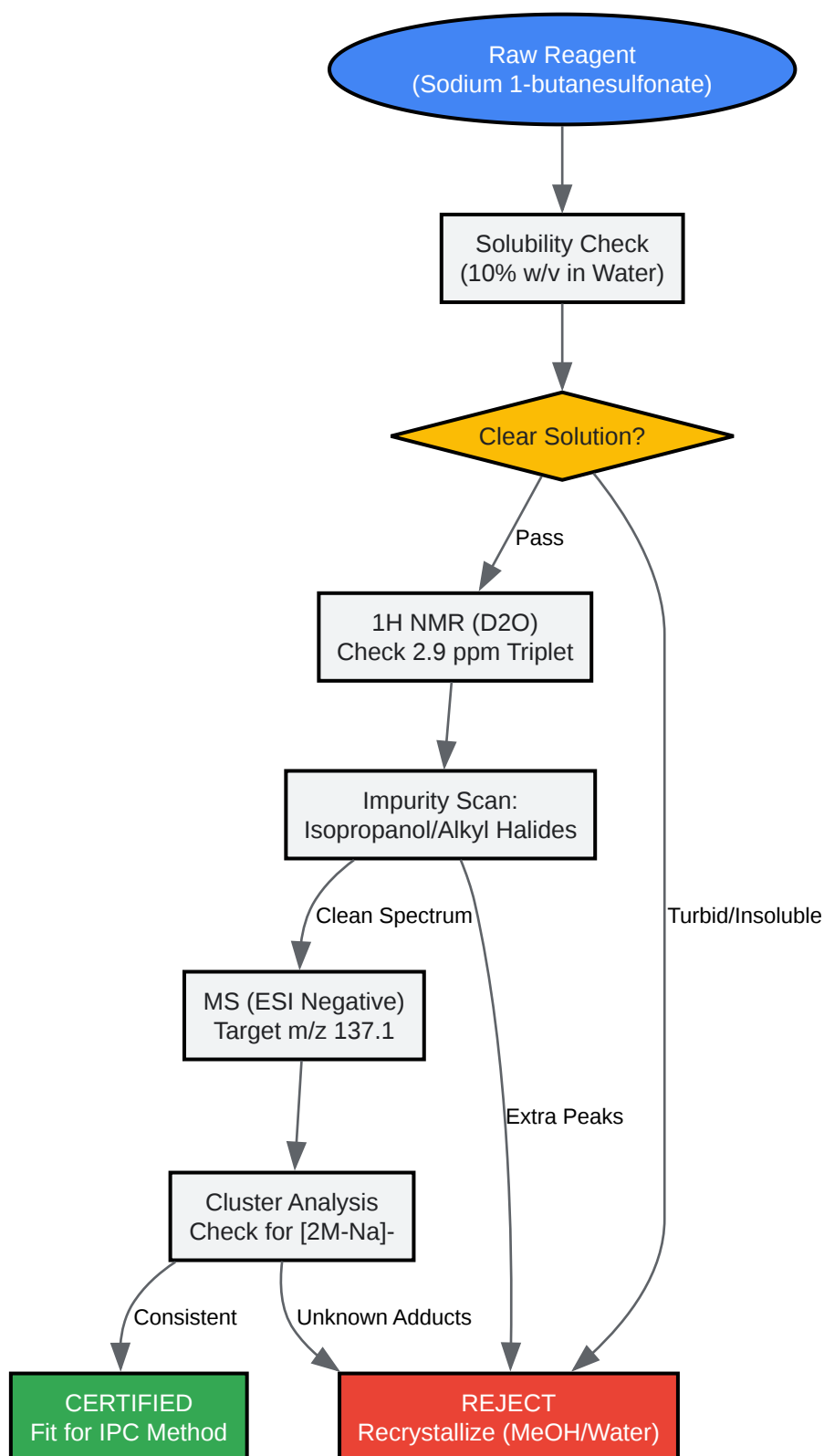
)

- Higher Order Clusters: m/z 343.1 (

)

Part 3: Analytical Workflow & Purity Logic

The following diagram illustrates the self-validating workflow to certify Sodium 1-butanefulfonate reagent quality before use in critical GMP methods.



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Figure 1: Decision tree for validating Sodium 1-butanesulfonate reagent quality prior to use in HPLC-IPC.

Part 4: Technical Deep Dive – The "Ghost Peak" Phenomenon

In drug development, a common issue arises when using Sodium 1-butanesulfonate in LC-MS methods.

The Problem: You observe "ghost peaks" or high background noise in your Total Ion Chromatogram (TIC) that do not match your API or known impurities.

The Cause: Sodium 1-butanesulfonate is non-volatile.^{[9][10]} If it enters the MS source (even if used only for UV-HPLC and accidentally diverted to MS), it crystallizes on the cone and forms sodium clusters.

- Mechanism: The sulfonate acts as a "sodium sponge," creating persistent clusters.
- Solution:
 - Divert Valve: strictly divert the first 2-3 minutes (dead volume) and the wash phase to waste.
 - Source Wash: If contaminated, flush the source with 50:50 Water:Isopropanol + 0.1% Formic Acid to dissolve the salt deposits.

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